2-[(2-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ACETYL)AMINO]BENZAMIDE
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Overview
Description
2-[(2-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ACETYL)AMINO]BENZAMIDE is a complex organic compound that features a piperazine ring, a benzamide moiety, and a phenylpropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ACETYL)AMINO]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of 1,2-diamines with sulfonium salts under basic conditions.
Introduction of the Phenylpropenyl Group: This step involves the reaction of the piperazine derivative with a phenylpropenyl halide under nucleophilic substitution conditions.
Acetylation: The resulting compound is then acetylated using acetic anhydride or acetyl chloride in the presence of a base.
Coupling with Benzamide: Finally, the acetylated piperazine derivative is coupled with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(2-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ACETYL)AMINO]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The phenylpropenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions on the piperazine ring.
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[(2-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ACETYL)AMINO]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ACETYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets and pathways. The phenylpropenyl group can interact with various enzymes and receptors, modulating their activity . The piperazine ring can also interact with neurotransmitter receptors, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole.
Benzamide Derivatives: Compounds such as sulpiride and tiapride.
Uniqueness
2-[(2-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ACETYL)AMINO]BENZAMIDE is unique due to its combination of a piperazine ring, a benzamide moiety, and a phenylpropenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
2-[[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c23-22(28)19-10-4-5-11-20(19)24-21(27)17-26-15-13-25(14-16-26)12-6-9-18-7-2-1-3-8-18/h1-11H,12-17H2,(H2,23,28)(H,24,27)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGISGXKYINSJP-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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